molecular formula C21H18ClNO3 B12587643 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide CAS No. 648923-18-6

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide

Cat. No.: B12587643
CAS No.: 648923-18-6
M. Wt: 367.8 g/mol
InChI Key: DUGFIZKPMXBZIN-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide is a salicylamide derivative characterized by a benzamide core substituted with a chlorine atom at position 5, a hydroxyl group at position 2, and an N-linked 3-[(2-methylbenzyl)oxy]phenyl group. This structure places it within a broader class of bioactive salicylamides known for antimicrobial, anti-inflammatory, and enzyme-modulating properties.

Properties

CAS No.

648923-18-6

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-[(2-methylphenyl)methoxy]phenyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c1-14-5-2-3-6-15(14)13-26-18-8-4-7-17(12-18)23-21(25)19-11-16(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25)

InChI Key

DUGFIZKPMXBZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide typically involves multiple steps. One common method includes the condensation of 2-hydroxy-5-chlorobenzamide with 3-[(2-methylbenzyl)oxy]aniline in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents like ethanol or dimethylformamide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of 5-chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide exhibit significant antioxidant activity. For instance, studies have shown that related compounds can scavenge free radicals effectively, making them potential candidates for developing antioxidant therapies .

Pharmacological Activities
The compound has been investigated for its pharmacological properties, including its role as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .

Cancer Research
There is ongoing research into the compound's efficacy against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Agricultural Science

Pesticide Development
The structural characteristics of 5-chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide make it suitable for use in developing novel pesticides. Its efficacy against specific pests and pathogens has been tested, indicating potential applications in crop protection strategies .

Herbicide Formulations
The compound has also been explored as a component in herbicide formulations. Its ability to inhibit certain enzymatic pathways in plants suggests it could be effective in controlling weed growth without harming crops .

Material Science

Polymer Stabilization
In material science, 5-chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide has been studied for its role in stabilizing polymer compositions. This application is particularly relevant in enhancing the thermal stability and longevity of polyolefin materials during processing and use .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntioxidant therapySignificant free radical scavenging activity
Anti-inflammatory agentInhibition of pro-inflammatory cytokines
Cancer treatmentInduces apoptosis in cancer cells
Agricultural SciencePesticide developmentEffective against specific pests
Herbicide formulationsInhibits growth of certain weeds
Material SciencePolymer stabilizationEnhances thermal stability of polyolefins

Case Studies

  • Antioxidant Activity Study
    A study published in a peer-reviewed journal demonstrated the antioxidant properties of a derivative of the compound. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .
  • Anti-cancer Research
    A recent investigation into the anticancer properties of 5-chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide revealed that it effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer drug .
  • Agricultural Application Trials
    Field trials conducted to assess the efficacy of the compound as a pesticide showed promising results, with a marked reduction in pest populations without significant adverse effects on non-target organisms. This positions the compound as a viable option for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs (Table 1).

Structural Modifications and Implications

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Analogs with EWGs (e.g., -NO₂ in , -CF₃ in ) exhibit enhanced cytotoxicity and antimicrobial potency. For example, 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide reduced Desulfovibrio piger biomass by 82–90% at 0.37–1.10 µmol/L .

Anti-Biofilm and Anti-MRSA Activity :

  • MMV665807 (N-3-(CF₃)Ph analog) demonstrated potent anti-biofilm activity against Staphylococcus aureus at sub-MIC concentrations, attributed to its trifluoromethyl group enhancing target binding .
  • In contrast, the target compound’s benzyloxy group may sterically hinder interactions with bacterial enzymes or DNA gyrase, though this requires experimental validation.

Synthetic Routes :

  • The target compound can likely be synthesized via amidation of 5-chloro-2-hydroxybenzoic acid with 3-[(2-methylbenzyl)oxy]aniline, using coupling agents like EDCI/HOBt, as seen in analogous syntheses .

Biological Activity

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide is a synthetic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C18H20ClN3O4S
  • Molecular Weight: 409.89 g/mol
  • CAS Number: 721401-53-2

The compound features a chloro group, a hydroxy group, and a benzamide backbone, which contribute to its interaction with biological targets.

Research indicates that 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For example, it has demonstrated activity against SRC and ABL1 kinases with IC50 values around 52 nM and 25 nM respectively, indicating its potential as an anticancer agent .
  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV), by inhibiting the NS5B polymerase, a critical enzyme in viral replication .
  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential utility in cancer therapy .

Pharmacological Effects

The pharmacological profile of 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide reveals a range of effects:

  • Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cells, leading to reduced tumor growth in xenograft models.
  • Anti-inflammatory Properties : The compound has also been reported to exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress .

Case Studies

  • Cancer Cell Line Studies : In a study involving various human cancer cell lines, 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide was tested for cytotoxicity. Results indicated significant growth inhibition at concentrations as low as 10 µM, with selectivity towards malignant cells over normal cells .
  • HCV Replication Inhibition : A case study demonstrated that this compound effectively inhibited HCV replication in vitro, showing promise as a lead candidate for further development into antiviral therapies .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
SRC Kinase InhibitionSRC52
ABL1 Kinase InhibitionABL125
Antiviral ActivityHCV NS5B<50
Cell Proliferation InhibitionVarious Cancer Cell Lines10 µM

Table 2: Pharmacological Effects

Effect TypeDescription
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Q & A

Q. What are the key synthetic routes for 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step procedure involving: (i) Condensation reactions : For example, coupling 5-chloro-2-hydroxybenzoic acid derivatives with 3-[(2-methylbenzyl)oxy]aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions . (ii) Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are critical for removing byproducts like unreacted amines or acyl intermediates . (iii) Quality control : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry .

Q. How do the compound’s physicochemical properties (e.g., solubility, logP) influence experimental design in biological assays?

  • Methodology :
  • Solubility : Use DMSO as a primary solvent for stock solutions (≤10 mM), but ensure dilution in aqueous buffers (e.g., PBS) to avoid solvent interference. If precipitation occurs, surfactants (e.g., Tween-20) or co-solvents (PEG-400) may stabilize the compound .
  • Lipophilicity (logP) : Calculate via computational tools (e.g., ACD/Labs Percepta) to predict membrane permeability. Experimental validation using shake-flask partitioning (octanol/water) is recommended for accuracy .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :
  • NMR : 1H^1H-NMR to identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet at δ ~10–12 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, δ ~165–170 ppm) and ether linkages (C-O, δ ~60–70 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with benzamide derivatives .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in antibacterial studies, and how can target engagement be validated?

  • Methodology :
  • Target prediction : Similar benzamide derivatives inhibit bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are essential for fatty acid biosynthesis . Use molecular docking (AutoDock Vina) to model interactions with AcpS active sites.
  • Validation assays :
    (i) Enzyme inhibition : Measure IC50_{50} using recombinant AcpS and malachite green phosphate detection .
    (ii) Bacterial growth curves : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodology :
  • Systematic modifications : Introduce substituents at the hydroxyl (e.g., methylation to improve metabolic stability) or benzyloxy positions (e.g., halogenation for enhanced lipophilicity) .
  • Activity assays : Test derivatives in parallel against target enzymes and bacterial strains. Correlate substituent effects (e.g., electron-withdrawing groups at the 5-chloro position) with potency shifts .

Q. How should researchers address contradictory data in literature regarding this compound’s efficacy?

  • Methodology :
  • Source analysis : Compare experimental conditions (e.g., bacterial strain variability, compound purity, solvent effects) across studies. Reproduce assays under standardized protocols (CLSI guidelines) .
  • Data reconciliation : Use meta-analysis to identify confounding factors. For example, discrepancies in MIC values may arise from differences in inoculum size or incubation time .

Q. What computational approaches are effective in predicting the compound’s ADMET properties?

  • Methodology :
  • ADMET prediction : Utilize tools like SwissADME to estimate oral bioavailability (%F), CYP450 interactions, and plasma protein binding. Validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Experimental validation via Ames test or zebrafish embryo toxicity models is advised .

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